2-[6-(propan-2-ylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine
Description
Properties
IUPAC Name |
6-propan-2-ylsulfanyl-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5S/c1-9(2)19-12-7-6-11-15-16-13(18(11)17-12)10-5-3-4-8-14-10/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYVLEVLNGGWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN2C(=NN=C2C3=CC=CC=N3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(propan-2-ylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-3-(propan-2-ylsulfanyl)pyridazine with 2-aminopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[6-(propan-2-ylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in DMF or DMSO as a solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
2-[6-(propan-2-ylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic or photonic properties
Mechanism of Action
The mechanism of action of 2-[6-(propan-2-ylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases by binding to their active sites, thereby disrupting cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Triazolo-Pyridazine Derivatives
The triazolo[4,3-b]pyridazine scaffold is highly modular. Key analogs include:
- 3-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acid (CAS: 902502-24-3): Features a chloro substituent at position 6 and a carboxylic acid side chain.
- Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines (e.g., compounds 7 and 9 ): These isomers demonstrate the impact of fused pyrimidine rings on stability and reactivity. For instance, isomerization under acidic conditions alters their electronic profiles, influencing binding affinity in enzyme inhibition studies .
Functional Group Impact on Physical and Chemical Properties
Key Observations :
- Aromatic Systems : Pyridine and thienyl substituents enhance π-system conjugation, critical for interactions with biological targets like kinases .
Biological Activity
The compound 2-[6-(propan-2-ylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine is a member of the triazolo-pyridazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes a triazole ring fused with a pyridazine moiety. The presence of the propan-2-ylsulfanyl group enhances its biological activity by potentially influencing its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have shown inhibitory activity against various kinases, including c-Met kinase. Studies indicate that triazolo-pyridazine derivatives can modulate signaling pathways involved in cell proliferation and survival .
- Anticancer Activity : Research has demonstrated that compounds within this class can induce apoptosis in cancer cell lines. For instance, triazolo derivatives have been shown to inhibit cell proliferation in breast cancer cells by targeting specific signaling pathways such as PI3K/Akt .
- Antimicrobial Properties : Compounds structurally related to the target molecule exhibit antimicrobial activities against a range of pathogens, suggesting potential applications in treating infectious diseases .
Biological Activity Data
The following table summarizes key findings from recent studies regarding the biological activity of this compound and related compounds:
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of triazolo-pyridazine derivatives on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through modulation of critical signaling pathways. The most potent compound exhibited an IC50 value of approximately 1.06 µM against A549 cells .
Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial properties of triazolo derivatives. The study reported that these compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in infectious disease management .
Q & A
Basic: What are the common synthetic routes for this compound, and what key reaction conditions are required?
Answer:
The synthesis of triazolo-pyridazine derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:
- Step 1: Condensation of aldehydes (e.g., 4-chlorobenzaldehyde) with aminopyridine derivatives under reflux conditions using solvents like acetonitrile or toluene .
- Step 2: Cyclization using catalysts such as palladium or copper to form the triazolo-pyridazine core .
- Step 3: Introduction of the propan-2-ylsulfanyl group via nucleophilic substitution or thiol-ether coupling under inert atmospheres .
Key Conditions:
| Parameter | Details | Reference |
|---|---|---|
| Catalysts | Pd(OAc)₂, CuI | |
| Solvents | DMF, acetonitrile, toluene | |
| Temperature | 80–120°C (reflux) | |
| Reaction Time | 3–24 hours, depending on step |
Basic: How can researchers ensure purity and stability during experimental handling?
Answer:
- Purity Analysis: Use HPLC or LC-MS with C18 columns and UV detection (λ = 254 nm) to verify purity (>95%). Adjust mobile phases (e.g., acetonitrile/water gradients) for optimal separation .
- Stability:
- Store in airtight containers under nitrogen at –20°C to prevent hydrolysis or oxidation .
- Avoid exposure to moisture or light; use desiccants in storage .
- Handling: Wear flame-retardant lab coats, nitrile gloves, and respiratory protection to minimize inhalation risks .
Advanced: What strategies optimize synthetic yield while minimizing side reactions?
Answer:
- Catalyst Screening: Test bases like 3-picoline or 3,5-lutidine to enhance coupling efficiency. For example, 3-picoline (4–6 equiv.) improves sulfonamide formation yields by 20–30% .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) favor cyclization but may require post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) .
- DOE Approach: Use factorial design to evaluate interactions between temperature, catalyst loading, and solvent ratios. For example, a 2³ design can identify critical parameters in <10 experimental runs .
Advanced: How can computational methods predict biological activity of derivatives?
Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). The pyridine and triazole moieties often engage in π-π stacking and hydrogen bonding .
- QSAR Modeling: Corolate electronic descriptors (e.g., logP, HOMO/LUMO energies) with bioactivity data. Substituents like sulfanyl groups enhance lipophilicity, impacting membrane permeability .
- MD Simulations: Run 100-ns trajectories to assess binding stability. For example, propan-2-ylsulfanyl derivatives show prolonged residence times in ATP-binding pockets .
Advanced: How to resolve contradictions in reported bioactivity data?
Answer:
Discrepancies often arise from assay variability or structural nuances. Mitigation strategies include:
- Standardized Assays: Re-test compounds under uniform conditions (e.g., MTT assays at 48h incubation, 10% FBS) .
- Structural Confirmation: Verify substituent positions via X-ray crystallography (CCDC deposition recommended) .
- Meta-Analysis: Compare EC₅₀ values across studies. For instance, electron-withdrawing groups on the pyridine ring may reduce antiproliferative activity in certain cell lines .
Advanced: What experimental designs are robust for structure-activity relationship (SAR) studies?
Answer:
- Split-Plot Design: Assign core scaffolds (e.g., triazolo-pyridazine) as main plots and substituents (e.g., sulfanyl groups) as subplots. Replicate 4x to ensure statistical power .
- High-Throughput Screening (HTS): Use 96-well plates to test derivatives against multiple targets (e.g., cancer cell lines, enzymes). Include positive controls (e.g., doxorubicin) and normalize data to % inhibition .
- Data Validation: Apply ANOVA to identify significant SAR trends (p < 0.05) and exclude outliers via Grubbs’ test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
